1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride is a chemical compound with the molecular formula C9H12Cl3N3O3 and a molecular weight of 316.57 g/mol . This compound is known for its unique structure, which includes a pyrazolo[3,4-b]pyridine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with hydrochloric acid to form the trihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but without the trihydrochloride salt.
3-Methyl-6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A related compound with a different substituent at the 1-position.
Uniqueness
1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride is unique due to its specific trihydrochloride form, which may confer different solubility, stability, and reactivity properties compared to its non-salt counterparts .
Properties
Molecular Formula |
C9H12Cl3N3O3 |
---|---|
Molecular Weight |
316.6 g/mol |
IUPAC Name |
1,3-dimethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;trihydrochloride |
InChI |
InChI=1S/C9H9N3O3.3ClH/c1-4-7-5(9(14)15)3-6(13)10-8(7)12(2)11-4;;;/h3H,1-2H3,(H,10,13)(H,14,15);3*1H |
InChI Key |
GDOBNRYDZTZISI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)C(=O)O)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.